

# Application of Cilastatin in the Study of Renal Organic Anion Transporters

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Compound of Interest		
Compound Name:	Cilastatin	
Cat. No.:	B194054	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor clinically co-administered with the carbapenem antibiotic imipenem to prevent its renal degradation.[1][2][3] Beyond its role as a DHP-I inhibitor, cilastatin has been identified as a substrate and inhibitor of renal organic anion transporters (OATs), particularly OAT1 and OAT3.[1][2][4][5] These transporters, located on the basolateral membrane of renal proximal tubule cells, are crucial for the secretion and elimination of a wide range of endogenous and exogenous substances, including many drugs. [1][6] The interaction of cilastatin with OATs presents a valuable tool for studying the role of these transporters in drug-induced nephrotoxicity and for exploring potential nephroprotective strategies. This document provides detailed application notes and protocols for utilizing cilastatin in the investigation of renal OATs.

## **Mechanism of Action**

**Cilastatin**'s primary mechanism in the context of OAT research is the competitive inhibition of substrate transport. By occupying the binding sites of OAT1 and OAT3, **cilastatin** can reduce the intracellular accumulation of other OAT substrates, such as nephrotoxic drugs.[1][2][7] This has been demonstrated to alleviate the cytotoxicity associated with high intracellular concentrations of certain therapeutic agents, thereby providing a nephroprotective effect.[1][2]



[7] Studies have shown that **cilastatin** can protect against the nephrotoxicity induced by drugs like imipenem and the acyl glucuronide metabolite of diclofenac by inhibiting their OAT-mediated uptake into renal proximal tubule cells.[1][7]

## **Data Presentation**

The following tables summarize the quantitative data from studies investigating the effect of **cilastatin** on renal organic anion transporters.

Table 1: In Vitro Inhibition of OAT-Mediated Transport by Cilastatin

Transporter	Substrate	Cilastatin IC50	Cell System	Reference
hOAT1	Imipenem	Comparable to clinical concentrations	hOAT1-HEK293	[1][2]
hOAT3	Imipenem	Comparable to clinical concentrations	hOAT3-HEK293	[1][2]

Note: The referenced studies state that the IC50 values are comparable to the maximum clinical plasma concentrations of **Cilastatin**, which are documented as  $88 \mu g/mL.[1]$ 

Table 2: Effect of Cilastatin on Imipenem-Induced Cytotoxicity in OAT-Expressing Cells

Cell Line	Treatment	Cell Viability (%)	Reference
hOAT1-HEK293	Imipenem (1 mmol/L)	47.5%	[1]
hOAT1-HEK293	Imipenem (1 mmol/L) + Cilastatin	74.6%	[1]
hOAT3-HEK293	Imipenem (1 mmol/L)	27.2%	[1]
hOAT3-HEK293	Imipenem (1 mmol/L) + Cilastatin	66.3%	[1]
Mock-HEK293	Imipenem (1 mmol/L)	85.8%	[1]



## Experimental Protocols Protocol 1: In Vitro OAT Substrate Uptake Assay

This protocol is designed to determine if a test compound is a substrate of a specific OAT and to assess the inhibitory effect of **cilastatin** on this transport.

#### Materials:

- HEK293 cells stably transfected with the OAT of interest (e.g., hOAT1 or hOAT3) and mocktransfected HEK293 cells (control).
- Cell culture medium (e.g., DMEM) with supplements.
- Test substrate (e.g., p-aminohippuric acid (PAH) for OAT1, estrone-3-sulfate (ES) for OAT3, or a labeled version of the drug of interest).
- · Cilastatin solution.
- Probenecid solution (a known OAT inhibitor, as a positive control).
- Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS)).
- · Lysis buffer.
- Scintillation counter or appropriate detection system for the labeled substrate.

#### Procedure:

- Cell Culture: Seed the transfected and mock cells in 24-well plates and grow to confluence.
- Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.
- Inhibition Assay:
  - Pre-incubate the cells with varying concentrations of cilastatin or probenecid in uptake buffer for 10-15 minutes at 37°C.
  - For control wells, add uptake buffer without any inhibitor.



- Uptake Initiation: Add the uptake buffer containing the labeled substrate (and the respective inhibitor) to each well to start the uptake reaction.
- Uptake Termination: After a specified time (e.g., 5-10 minutes), stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold uptake buffer.
- Cell Lysis and Measurement: Lyse the cells with lysis buffer and measure the amount of substrate taken up by the cells using a scintillation counter or other appropriate detection method.
- Data Analysis: Subtract the uptake in mock cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake. Calculate the percentage of inhibition by cilastatin at each concentration and determine the IC50 value.

## **Protocol 2: In Vitro Cytotoxicity Assay**

This protocol assesses the ability of **cilastatin** to protect against the cytotoxicity induced by a nephrotoxic OAT substrate.

#### Materials:

- OAT-expressing cells and mock cells.
- · Cell culture medium.
- Nephrotoxic test compound (e.g., imipenem).
- Cilastatin solution.
- Cell viability assay kit (e.g., MTT, CCK-8).
- 96-well plates.

#### Procedure:

 Cell Seeding: Seed the cells in 96-well plates and allow them to attach and grow for 24 hours.



#### Treatment:

- Expose the cells to the nephrotoxic compound at various concentrations, with and without co-incubation with cilastatin (a typical concentration for cilastatin is 200 μmol/L).[8]
- Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.
- Incubation: Incubate the cells for a specified period (e.g., 24 hours).[8]
- Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
- Data Analysis: Calculate the cell viability as a percentage relative to the untreated control
  cells. Compare the viability of cells treated with the nephrotoxic compound alone to those cotreated with cilastatin.

## **Protocol 3: In Vivo Nephrotoxicity Study in Rabbits**

This protocol evaluates the nephroprotective effect of **cilastatin** against a nephrotoxic agent in an animal model.

#### Materials:

- · Male rabbits.
- Nephrotoxic agent (e.g., imipenem).
- Cilastatin solution.
- Saline solution (vehicle).
- Metabolic cages for urine collection.
- Equipment for blood collection and processing.
- Kits for measuring biochemical markers of kidney function (e.g., BUN, creatinine).
- Materials for histopathological analysis (formalin, paraffin, staining reagents).

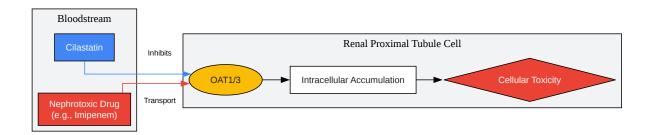


#### Procedure:

- Animal Acclimatization: Acclimate the rabbits to the laboratory conditions.
- Grouping: Divide the animals into experimental groups (e.g., vehicle control, nephrotoxic agent alone, nephrotoxic agent + cilastatin).
- Dosing: Administer the nephrotoxic agent (e.g., imipenem at 200 mg/kg) with or without cilastatin (e.g., 200 mg/kg) intravenously.[9]
- Sample Collection:
  - Collect blood samples at various time points to assess kidney function markers.
  - House the rabbits in metabolic cages to collect urine for analysis.
- Biochemical Analysis: Measure the levels of blood urea nitrogen (BUN) and creatinine in the plasma or serum.
- Histopathology: After a defined period (e.g., 48 hours), euthanize the animals and collect the kidneys.[8] Fix the kidneys in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) or periodic acid-Schiff (PAS) for microscopic examination of renal injury.[8]
   [9]
- Data Analysis: Compare the biochemical markers and the severity of renal tissue damage between the different experimental groups.

## **Visualizations**

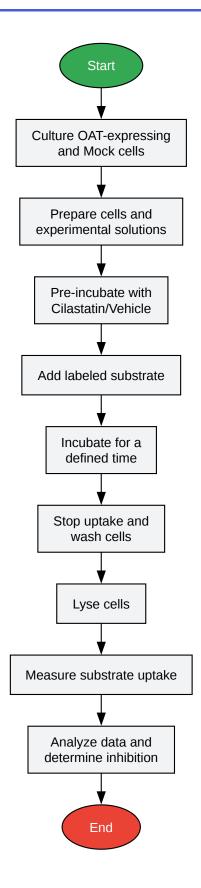




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Caption: Cilastatin's mechanism of OAT inhibition.





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Caption: Workflow for an in vitro OAT inhibition assay.



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